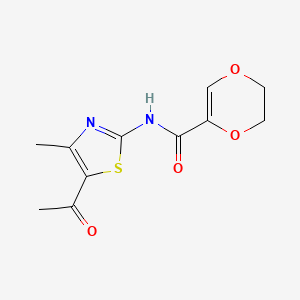

N-(5-乙酰基-4-甲基噻唑-2-基)-5,6-二氢-1,4-二氧杂环戊烷-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

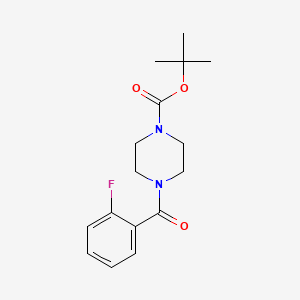

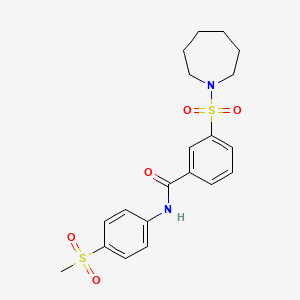

“N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

Synthesis Analysis

The synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

All the synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal and α-glucosidase . The anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .科学研究应用

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative harm . Further studies could explore its potential as a natural antioxidant or as an ingredient in functional foods or supplements.

Antibacterial Activity

Several derivatives of this compound have demonstrated significant antibacterial properties. Notably, compounds 3d and 3h exhibit strong inhibition against bacterial growth. These findings suggest that further exploration of their mechanism of action and potential clinical applications is warranted .

Antifungal Properties

Compound 3a has shown remarkable fungicidal activity, with a zone of inhibition up to 24 mm. This efficacy rivals that of the positive control (Terbinafine), a well-known antifungal agent. Investigating its mode of action and potential applications in treating fungal infections could be valuable .

α-Glucosidase Inhibition

Enzyme inhibition is crucial in managing conditions like diabetes. Compound 3h exhibits the highest α-glucosidase inhibition activity, followed by 3c. These findings suggest that derivatives of this compound could be explored as potential lead molecules for developing antidiabetic drugs .

Multi-Target Ligands

Molecular docking studies indicate that most derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide are multi-target ligands. Their ability to interact with multiple biological targets makes them promising candidates for designing drugs that address specific diseases .

作用机制

Target of Action

The compound N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, is a multi-target-directed ligand

Mode of Action

It is known that the compound interacts with its targets to exert various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target-directed nature

Result of Action

The compound exhibits various biological activities. It has been found to have significant antioxidant properties, with compound 3h showing the maximum antioxidant activity . It also exhibits antibacterial activity, with compounds 3d and 3h identified as significant bacterial inhibitors . Furthermore, compound 3a has shown significant fungicidal activity . In terms of α-glucosidase inhibitory activity, compound 3h showed the highest enzyme inhibition activity, followed by compound 3c .

未来方向

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development of new drugs and biologically active agents.

属性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-6-9(7(2)14)18-11(12-6)13-10(15)8-5-16-3-4-17-8/h5H,3-4H2,1-2H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPWIDNVMROQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=COCCO2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)

![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)

![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)